4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole
Overview
Description
4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) is a thiol-reactive compound that is nonfluorescent until it reacts with thiols. This property makes it useful for quantifying thiols in various solutions, including those separated by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) .
Mechanism of Action
Target of Action
The primary target of 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are involved in a variety of biological processes, including respiration, pH homeostasis, and electrolyte secretion .
Mode of Action
In the case of Carbonic Anhydrase 2, the compound could potentially inhibit the enzyme’s activity, thereby affecting processes such as respiration and pH homeostasis .
Biochemical Pathways
Given its target, it can be inferred that the compound may impact pathways involving carbon dioxide conversion and ph regulation .
Result of Action
By inhibiting carbonic anhydrase 2, the compound could potentially affect processes such as respiration and ph homeostasis .
Preparation Methods
The synthesis of 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole involves several steps. One common method includes the reaction of 4-chloro-7-fluoro-2,1,3-benzoxadiazole with sulfamic acid under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the process. The mixture is then heated to a specific temperature to complete the reaction .
Chemical Reactions Analysis
4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole undergoes various chemical reactions, primarily involving thiol groups. The compound reacts with thiols to form stable thiol conjugates, which are more stable in aqueous solutions compared to those prepared from other reagents like NBD chloride or NBD fluoride . Common reagents used in these reactions include thiol-containing compounds and bases to maintain the reaction conditions. The major product formed is the thiol conjugate of this compound.
Scientific Research Applications
4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole has several applications in scientific research:
Chemistry: It is used as a reagent for quantifying thiols in various chemical analyses, including HPLC and TLC.
Medicine: It is used in the development of diagnostic tools for detecting thiol-containing biomolecules, which are important in various physiological processes.
Comparison with Similar Compounds
4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole is unique compared to other thiol-reactive compounds like NBD chloride and NBD fluoride. The thiol conjugates formed with this compound are more stable in aqueous solutions, making it a preferred reagent for various applications . Similar compounds include:
NBD chloride: Another thiol-reactive compound but forms less stable thiol conjugates.
NBD fluoride: Similar to NBD chloride but also forms less stable thiol conjugates compared to this compound.
Properties
IUPAC Name |
7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3O3S/c7-3-1-2-4(14(8,11)12)6-5(3)9-13-10-6/h1-2H,(H2,8,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XROXHZMRDABMHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)S(=O)(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238529 | |
Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91366-65-3 | |
Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091366653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABD-F [=4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for Determination of Thiols] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(AMINOSULFONYL)-7-FLUORO-2,1,3-BENZOXADIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XK1FQ8G1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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